molecular formula C10H17NO2S B2815243 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid CAS No. 1037010-80-2

8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid

Cat. No.: B2815243
CAS No.: 1037010-80-2
M. Wt: 215.31
InChI Key: OSGSVPRXIZFUFN-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a compound with the molecular formula C10H17NO2S and a molecular weight of 215.32 g/mol This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system

Scientific Research Applications

8-Methyl-1-thia-4-azaspiro[4

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

The synthesis of 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, as well as specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-7-2-4-10(5-3-7)11-8(6-14-10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGSVPRXIZFUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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